molecular formula C13H12N4O2S2 B8645510 Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Ethyl 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate

Cat. No. B8645510
M. Wt: 320.4 g/mol
InChI Key: KYDYBGSADVCIRH-UHFFFAOYSA-N
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Patent
US09187484B2

Procedure details

To 2-thiophenecarbohydrazide (215 mg, 1.5 mmol) dissolved in n-BuOH (3 mL) was added ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate (232 mg, 1 mmol), and the whole was heated for 5 h in a 140-145° C. oil bath. The reaction mixture was then cooled to room temperature (˜25° C.), and the solid residue removed by filtration. The filtrate was then diluted with methylene chloride (50 mL), and washed with saturated with NaHCO3 (˜15 mL). The combined aqueous layers were washed twice with methylene chloride, and the organic layers were then combined, washed with brine, dried over MgSO4, filtered, and evaporated. The resulting solid was then recrystallized from EtOH to give ethyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate
Quantity
232 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH:8][NH2:9])=O.Cl[C:11]1[N:16]=[N:15][C:14]([S:17][CH:18](C)[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:13][CH:12]=1>CCCCO>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[N:16]2[N:15]=[C:14]([S:17][CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:13]=[CH:12][C:11]2=[N:9][N:8]=1

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Name
Quantity
3 mL
Type
solvent
Smiles
CCCCO
Step Two
Name
ethyl 2-((6-chloropyridazin-3-yl)thio)propanoate
Quantity
232 mg
Type
reactant
Smiles
ClC1=CC=C(N=N1)SC(C(=O)OCC)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature (˜25° C.)
CUSTOM
Type
CUSTOM
Details
the solid residue removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was then diluted with methylene chloride (50 mL)
WASH
Type
WASH
Details
washed with saturated with NaHCO3 (˜15 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed twice with methylene chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting solid was then recrystallized from EtOH

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=NN=C2N1N=C(C=C2)SCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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